molecular formula C16H16ClN3O3S B2731338 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203076-15-6

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2731338
CAS No.: 1203076-15-6
M. Wt: 365.83
InChI Key: IWVNMJJLCXMREF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound that features a chlorophenyl group and a phenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the reaction of 4-chloroaniline with 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-phenylurea: Lacks the 1,1-dioxidoisothiazolidin-2-yl group, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea: Substitution of the chlorine atom with a methyl group can lead to variations in reactivity and activity.

Uniqueness: 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of both the chlorophenyl and 1,1-dioxidoisothiazolidin-2-yl groups, which confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-12-5-7-13(8-6-12)18-16(21)19-14-3-1-4-15(11-14)20-9-2-10-24(20,22)23/h1,3-8,11H,2,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNMJJLCXMREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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